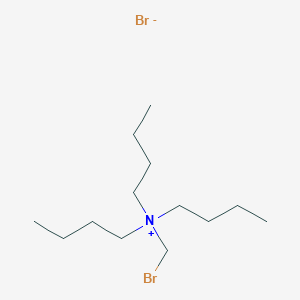
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide is a quaternary ammonium compound with a bromomethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide typically involves the reaction of N,N-dibutylbutan-1-amine with bromomethylating agents such as bromoform or bromomethane under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with the addition of a base such as sodium hydroxide to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or other substituted derivatives.
Oxidation: Brominated derivatives or oxides.
Reduction: Methylated derivatives.
Applications De Recherche Scientifique
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide involves the interaction of the bromomethyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The compound’s quaternary ammonium structure also allows it to interact with biological membranes, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Chloromethyl)-N,N-dibutylbutan-1-aminium chloride
- N-(Iodomethyl)-N,N-dibutylbutan-1-aminium iodide
- N-(Hydroxymethyl)-N,N-dibutylbutan-1-aminium hydroxide
Uniqueness
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide is unique due to its specific bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
138234-96-5 |
|---|---|
Formule moléculaire |
C13H29Br2N |
Poids moléculaire |
359.18 g/mol |
Nom IUPAC |
bromomethyl(tributyl)azanium;bromide |
InChI |
InChI=1S/C13H29BrN.BrH/c1-4-7-10-15(13-14,11-8-5-2)12-9-6-3;/h4-13H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
DJNWDVFENYTZPL-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


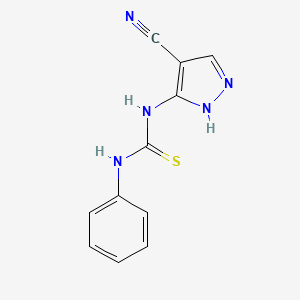
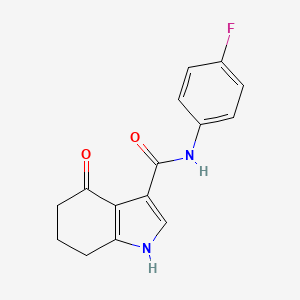
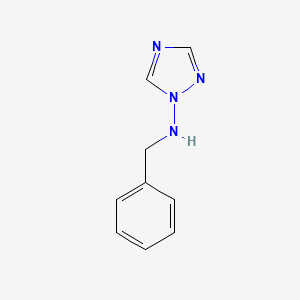
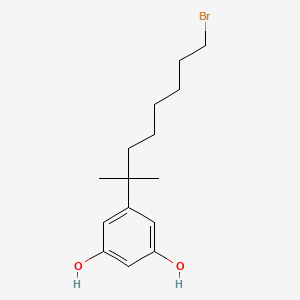
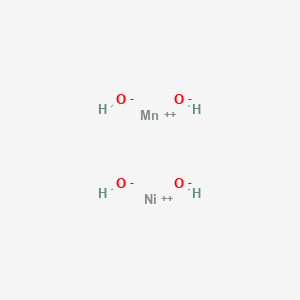
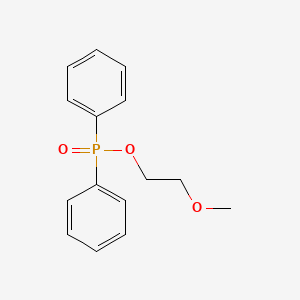
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)


![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
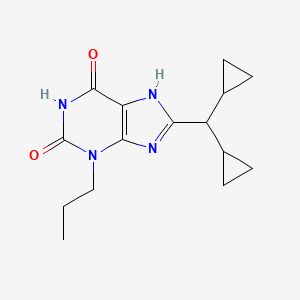
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
